molecular formula C15H16N4O B14227491 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide CAS No. 827318-26-3

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide

Cat. No.: B14227491
CAS No.: 827318-26-3
M. Wt: 268.31 g/mol
InChI Key: KNNMUFINAYOHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both pyrazole and indole moieties, which are known for their diverse biological activities. The combination of these two heterocyclic structures in a single molecule makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of Indole and Pyrazole: The indole and pyrazole moieties are then coupled together using a suitable linker, such as a propanamide group, under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the indole and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can be facilitated by the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole moiety.

    Reduction Products: Dihydropyrazole derivatives.

    Substitution Products: Substituted indole and pyrazole derivatives.

Scientific Research Applications

2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-Methyl-4-(1h-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1h-pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1h-pyrazol-4-yl(phenyl)methanone hydrochloride

Uniqueness: 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide is unique due to the combination of indole and pyrazole moieties in a single molecule, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

827318-26-3

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]propanamide

InChI

InChI=1S/C15H16N4O/c1-9(2)15(20)19-13-5-3-4-12-11(13)6-14(18-12)10-7-16-17-8-10/h3-9,18H,1-2H3,(H,16,17)(H,19,20)

InChI Key

KNNMUFINAYOHTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.